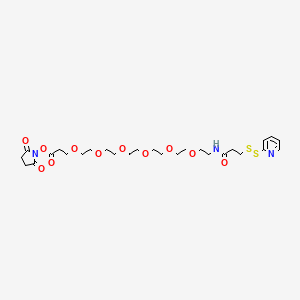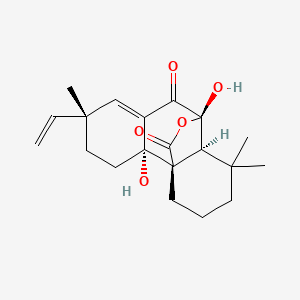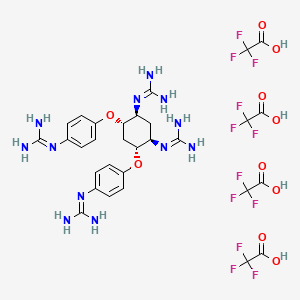
SSM 3 trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SSM 3 trifluoroacetate is a potent furin inhibitor with an EC50 of 54 nM . It is known to block furin-dependent cell surface processing of anthrax protective antigen-83 in vitro .
Molecular Structure Analysis
The molecular formula of SSM 3 trifluoroacetate is C22H32N12O2.4CF3CO2H . The InChI key is JYRRXGHBFAELIV-YAOLEPIASA-N . The compound has a molecular weight of 952.66 g/mol .Physical And Chemical Properties Analysis
SSM 3 trifluoroacetate is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at -20°C .Applications De Recherche Scientifique
Semisolid metal (SSM) processing is a technology for metal forming using semisolid slurries, characterized by non-dendritic solid particles dispersed in a liquid matrix. This method has shown potential for producing metallic components with high integrity, improved mechanical properties, complex shape, and tight dimensional control (Fan, 2002).
Surface-segregated monolayers (SSMs) based on poly(3-alkylthiophene)s with semifluoroalkyl groups have been used in organic photovoltaic devices. The molecular design of these SSMs can significantly impact the energy structure at the interface, morphology, and molecular orientations in bulk heterojunction films (Wang et al., 2018).
Trifluoroacetic acid and its anhydride, related to trifluoroacetate, have been explored for scalable trifluoromethylation methodologies. Despite the high oxidation potential of trifluoroacetate, strategies using trifluoroacetic anhydride for trifluoromethylation have been developed (Beatty et al., 2015).
Carbon nanotube (CNT) electrodes, consisting of vertically aligned CNT arrays grown on stainless steel mesh (SSM), have been prepared for electrochemical treatment of chromium-containing wastewater. This design increases the electrochemical surface area, enhancing CrVI reduction (Wang & Na, 2014).
Trifluoroacetylsulfenyl trifluoroacetate, a compound with a symmetrically substituted S-O bond, has been synthesized and studied for its spectroscopic characterization and quantum chemical calculations. It has a skew structure and exhibits unique conformational properties (Ulic et al., 2002).
Palladium–copper catalysts prepared using a sacrificial support method (SSM) have shown significant activity in the electrooxidation of 2-propanol, demonstrating high mass activity and surface area (Serov et al., 2012).
Surface modification of stainless steel mesh (SSM) for use as high-performance anodes in microbial fuel cells has been explored. Modifications like acid etching and binder-free carbon black coating significantly improved microbial bioelectrocatalytic activity (Peng et al., 2016).
Iron(III) trifluoroacetate was used as an efficient catalyst for the nucleophilic ring opening of epoxides, alcoholysis, hydrolysis, and acetolysis. It also catalyzed the addition of chloride, bromide, iodide, and nitrate ions to epoxides efficiently (Iranpoor & Adibi, 2000).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRXGHBFAELIV-YAOLEPIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36F12N12O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

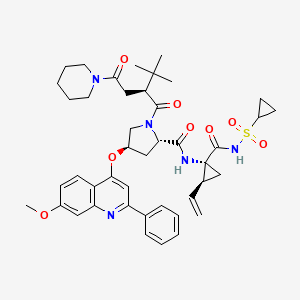
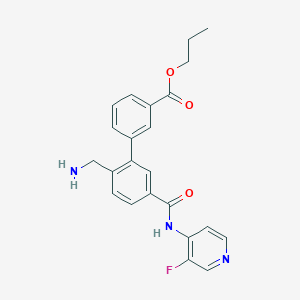
![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)

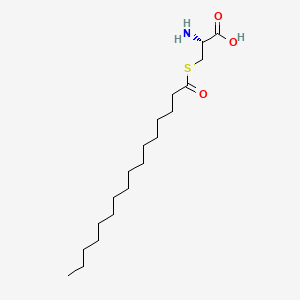
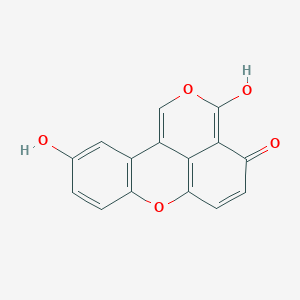


![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)

